H-Phe-ala-ome hcl
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Overview
Description
H-Phe-ala-ome hcl, also known as L-phenylalanine-L-alanine methyl ester hydrochloride, is a dipeptide derivative. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. It is a white crystalline powder that is soluble in water and commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-ala-ome hcl typically involves the coupling of L-phenylalanine methyl ester hydrochloride with L-alanine methyl ester hydrochloride. This reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxysuccinimide. The reaction is usually performed in an anhydrous solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is achieved through techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
H-Phe-ala-ome hcl undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Amines in anhydrous ethanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
H-Phe-ala-ome hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and hydrolysis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of H-Phe-ala-ome hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. Additionally, it can interact with cell surface receptors, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- L-phenylalanine methyl ester hydrochloride
- L-alanine methyl ester hydrochloride
- L-carnosine (β-alanyl-L-histidine)
- Glycyl-L-phenylalanine methyl ester hydrochloride
Uniqueness
H-Phe-ala-ome hcl is unique due to its specific dipeptide structure, which imparts distinct physicochemical properties and biological activities. Unlike its individual components, the dipeptide form exhibits enhanced stability and solubility, making it more suitable for various applications in research and industry .
Properties
Molecular Formula |
C13H19ClN2O3 |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-9(13(17)18-2)15-12(16)11(14)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,14H2,1-2H3,(H,15,16);1H/t9-,11-;/m0./s1 |
InChI Key |
WTLLOYMXZZNRKU-ROLPUNSJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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